molecular formula C8H8ClN3O2S B2893046 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride CAS No. 134310-07-9

4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride

Cat. No.: B2893046
CAS No.: 134310-07-9
M. Wt: 245.68
InChI Key: LLBLPNMGLNTMJX-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 4 and 6 and a sulfonyl chloride group at position 3. This structure confers unique reactivity, enabling its use as a precursor for sulfonamide derivatives, which are pivotal in medicinal chemistry due to their antimicrobial, antitumor, and antioxidant properties .

The compound is synthesized via the Meerwein reaction, where the diazonium salt of 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is treated with sulfur dioxide and hydrochloric acid to introduce the sulfonyl chloride group . Its electron-withdrawing sulfonyl chloride moiety enhances electrophilicity, facilitating nucleophilic substitutions to form sulfonamides, sulfides, or other heterocyclic systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O2S/c1-4-3-5(2)10-7-6(4)8(12-11-7)15(9,13)14/h3H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBLPNMGLNTMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NNC(=C12)S(=O)(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134310-07-9
Record name 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected with para-methoxybenzyl chloride (PMB-Cl). Subsequent reactions with various reagents lead to the formation of the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition disrupts cell proliferation, differentiation, and survival, making it effective against certain cancers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The sulfonyl chloride derivative is compared below with structurally related pyrazolo[3,4-b]pyridine analogues and other fused heterocycles.

Compound Substituents Key Reactivity Biological Activity Reference
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride 4,6-dimethyl; 3-SO₂Cl Electrophilic substitution (e.g., sulfonamide formation via nucleophilic attack) Antimicrobial, antitumor (via derived sulfonamides)
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine 5-Br; 4,6-dimethyl; 3-NH₂ Diazotization and coupling (e.g., azo dye synthesis) Antioxidant, antitumor
3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine 4,6-dimethyl; 3-NH₂ Cyclization (e.g., thiadiazole, oxadiazole formation) Antimicrobial, anticonvulsant
Pyrrolo[3,4-b]pyridine Fused pyrrole-pyridine system Electrophilic aromatic substitution Limited biological data; used in material science
Imidazo[1,5-a]pyridine Fused imidazole-pyridine system Nucleophilic attack at electron-deficient positions Antiviral, kinase inhibition

Physicochemical Properties

  • Solubility: The polar sulfonyl chloride group enhances solubility in polar solvents (e.g., DMF, ethanol) compared to methyl or bromo analogues, which are more lipophilic .
  • Stability: The sulfonyl chloride is moisture-sensitive and requires anhydrous conditions during synthesis, whereas the amino and bromo derivatives are stable under ambient conditions .

Biological Activity

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride is a compound of increasing interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C8H8ClN3O2SC_8H_8ClN_3O_2S. Its structure features a pyrazolo[3,4-b]pyridine core with two methyl groups at positions 4 and 6, and a sulfonyl chloride group at position 3. The compound exhibits unique reactivity due to the presence of the sulfonyl chloride functional group, which can participate in various chemical reactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with chlorosulfonic acid. This reaction introduces the sulfonyl chloride group while maintaining the integrity of the pyrazolo[3,4-b]pyridine structure.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of pyrazolo[3,4-b]pyridines. For instance, derivatives of this compound have shown significant activity against various cancer cell lines. The antiproliferative effects were assessed using the CellTiter-Glo Luminescent cell viability assay against U937 cells. The half-maximal inhibitory concentration (IC50) values indicated that these compounds possess potent cytotoxic effects without exhibiting significant toxicity to normal cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Protein Glycation : The sulfonamide moiety is known to inhibit protein glycation processes, which are implicated in various diseases such as diabetes and aging.
  • Antibacterial and Antifungal Activities : Compounds in this class have demonstrated efficacy against bacterial and fungal pathogens, making them potential candidates for antibiotic development .
  • Anticancer Properties : The ability to induce apoptosis in cancer cells has been demonstrated in vitro, suggesting a mechanism that may involve interference with cell cycle progression or induction of oxidative stress .

Case Studies

  • Study on Antiproliferative Activity : A study conducted on a series of pyrazole derivatives showed that this compound exhibited IC50 values in the low micromolar range against U937 human leukemia cells. These results suggest its potential as a lead compound for further development in cancer therapy .
  • Molecular Docking Studies : Molecular docking simulations have indicated that this compound can effectively bind to targets involved in cancer progression and inflammation pathways. The binding affinities suggest that it may serve as a scaffold for designing more potent inhibitors targeting specific kinases involved in tumor growth .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeSignificant inhibition of U937 cells
AntibacterialEffective against bacterial strains
AntifungalActivity against fungal pathogens
Apoptosis InductionInduces cell death in cancer cells

Q & A

Q. What are the standard synthetic routes for preparing 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride?

The synthesis typically involves cyclocondensation of substituted pyrazole precursors followed by sulfonation. For example, refluxing a pyrazolo-pyridine intermediate with chloranil (a dehydrogenation agent) in xylene for 25–30 hours, followed by sulfonyl chloride introduction via reaction with chlorosulfonic acid or thionyl chloride. Post-synthesis purification involves recrystallization from methanol or chromatography .

Q. How can researchers characterize the purity and structure of this compound?

Key methods include:

  • 1H/13C NMR : To confirm substituent positions (e.g., methyl groups at C4 and C6, sulfonyl chloride at C3).
  • Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., calculated vs. observed [M+H]+ peaks).
  • Melting point analysis : Compare experimental values (e.g., 36–39°C for related pyrazolo-sulfonyl chlorides) with literature .

Q. What are the primary reactivity pathways of the sulfonyl chloride group in this compound?

The sulfonyl chloride moiety reacts nucleophilically with amines to form sulfonamides, a key step in drug discovery. For example, coupling with aryl/alkyl amines in anhydrous dichloromethane (DCM) under inert conditions (argon/nitrogen) yields sulfonamide derivatives. Side reactions (e.g., hydrolysis to sulfonic acids) are minimized by avoiding moisture .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonamide formation without hydrolytic degradation?

  • Use anhydrous solvents (e.g., DCM or THF) and molecular sieves to scavenge water.
  • Employ Schlenk techniques to maintain inert atmospheres.
  • Optimize stoichiometry: A 1.2:1 molar ratio of amine to sulfonyl chloride reduces unreacted starting material.
  • Monitor reaction progress via TLC or HPLC to terminate before hydrolysis dominates .

Q. What strategies mitigate instability during long-term storage of this sulfonyl chloride?

  • Store under argon at –20°C in amber vials to prevent light/moisture exposure.
  • Pre-purify via column chromatography to remove acidic impurities that accelerate decomposition.
  • Conduct periodic FT-IR analysis to detect sulfonic acid formation (broad O-H stretch ~2500–3000 cm⁻¹) .

Q. How can computational modeling guide the design of pyrazolo[3,4-b]pyridine derivatives with enhanced bioactivity?

  • Perform docking studies to predict binding affinity with target proteins (e.g., kinases, GPCRs).
  • Use QSAR models to correlate substituent effects (e.g., methyl groups, sulfonamide linkers) with pharmacological properties.
  • Validate predictions via in vitro assays (e.g., kinase inhibition, cytotoxicity screening) .

Q. How to resolve contradictions in reported biological activities of structurally similar analogs?

  • Conduct meta-analysis of published data to identify confounding variables (e.g., assay conditions, cell lines).
  • Replicate key studies under standardized protocols (e.g., IC50 determination in triplicate).
  • Explore metabolic stability differences using liver microsome assays to explain variability in in vivo efficacy .

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